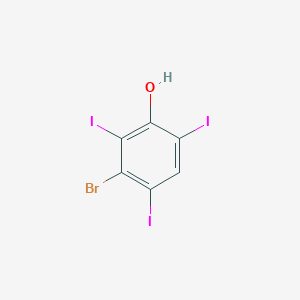
Phenol, 3-bromo-2,4,6-triiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-bromo-2,4,6-triiodo- is a useful research compound. Its molecular formula is C6H2BrI3O and its molecular weight is 550.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 3-bromo-2,4,6-triiodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 3-bromo-2,4,6-triiodo- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Phenol derivatives are known for their antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains.
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Case Study : A study conducted by researchers indicated that 3-bromo-2,4,6-triiodophenol exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents.
Anti-inflammatory Properties
The compound has shown promise in inhibiting pro-inflammatory cytokines, which are critical in the inflammatory response.
Case Study : Research highlighted the compound's ability to modulate inflammatory pathways in vitro, indicating its potential utility in treating inflammatory diseases.
Antitumor Activity
Phenol derivatives have been evaluated for their antitumor effects on various cancer cell lines.
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 75% inhibition | |
| HeLa (Cervical Cancer) | 70% inhibition | |
| A549 (Lung Cancer) | 80% inhibition |
Case Study : A study involving MCF-7 and A549 cells demonstrated that the compound significantly inhibited cell growth, suggesting its potential as an anticancer agent.
Environmental Applications
The environmental impact of halogenated phenols is significant due to their stability and persistence in ecosystems. Phenol, 3-bromo-2,4,6-triiodo-, has been studied for its role in:
- Pollution Monitoring : Used as an indicator of environmental contamination.
- Bioremediation : Investigated for its degradation pathways by microbial communities.
Eigenschaften
CAS-Nummer |
124311-19-9 |
|---|---|
Molekularformel |
C6H2BrI3O |
Molekulargewicht |
550.70 g/mol |
IUPAC-Name |
3-bromo-2,4,6-triiodophenol |
InChI |
InChI=1S/C6H2BrI3O/c7-4-2(8)1-3(9)6(11)5(4)10/h1,11H |
InChI-Schlüssel |
JANLOHOAQTVPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)Br)I)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















